REACTION_SMILES
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[CH3:1][C:2]1([c:7]2[c:8]([CH2:13][CH2:14][NH2:15])[n:9][cH:10][cH:11][cH:12]2)[O:3][CH2:4][CH2:5][O:6]1.[ClH:16].[Na+:18].[OH-:17]>>[CH3:1][C:2]1=[N:15][CH2:14][CH2:13][c:8]2[c:7]1[cH:12][cH:11][cH:10][n:9]2
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Name
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CC1(c2cccnc2CCN)OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2cccnc2CCN)OCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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CC1=NCCc2ncccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |